1,1,2,2-Tetrachloroethanol

Xenobiotic metabolism Cytochrome P-450 Chloroethane toxicology

1,1,2,2-Tetrachloroethanol (CAS 1934530-59-2) is a fully halogenated C2 alcohol with the molecular formula C₂H₂Cl₄O and a molecular weight of 183.8 g/mol. It is structurally defined by geminal dichloro substitution at both the C1 (hydroxyl-bearing) and C2 carbons, as reflected in its SMILES notation OC(Cl)(Cl)C(Cl)Cl.

Molecular Formula C2H2Cl4O
Molecular Weight 183.8 g/mol
CAS No. 1934530-59-2
Cat. No. B12680048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,2,2-Tetrachloroethanol
CAS1934530-59-2
Molecular FormulaC2H2Cl4O
Molecular Weight183.8 g/mol
Structural Identifiers
SMILESC(C(O)(Cl)Cl)(Cl)Cl
InChIInChI=1S/C2H2Cl4O/c3-1(4)2(5,6)7/h1,7H
InChIKeyLQINPQOSBLVJBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,2,2-Tetrachloroethanol (CAS 1934530-59-2): Core Identity and Procurement Baseline


1,1,2,2-Tetrachloroethanol (CAS 1934530-59-2) is a fully halogenated C2 alcohol with the molecular formula C₂H₂Cl₄O and a molecular weight of 183.8 g/mol . It is structurally defined by geminal dichloro substitution at both the C1 (hydroxyl-bearing) and C2 carbons, as reflected in its SMILES notation OC(Cl)(Cl)C(Cl)Cl . The compound is recognized in the FDA Global Substance Registration System (GSRS) under the Unique Ingredient Identifier (UNII) 313JC1S1FB and is classified as a chemical ingredient substance [1]. It belongs to the broader family of chlorinated ethanols and is most commonly encountered as a metabolite of 1,1,2,2-tetrachloroethane in mammalian systems [2].

Why 1,1,2,2-Tetrachloroethanol Cannot Be Interchanged with Common Chloroethanol Analogs


Chlorinated ethanols are not functionally interchangeable despite sharing the same C2 backbone. The 1,1,2,2-substitution pattern in this compound creates a unique geminal dichloro arrangement at both carbon centers, which fundamentally alters its metabolic fate compared to isomers such as 1,2,2,2-tetrachloroethanol (CAS 857369-67-6) or partially chlorinated analogs like 2,2,2-trichloroethanol (CAS 115-20-8). Critically, 1,1,2,2-tetrachloroethane—the metabolic precursor to 1,1,2,2-tetrachloroethanol—is processed by hepatic cytochrome P-450 through a pathway yielding dichloroacetate, whereas 1,1,1-trichloroethane is converted to 2,2,2-trichloroethanol [1]. This divergence means that in toxicological monitoring, exposure assessment, and analytical reference standard selection, substituting a trichloroethanol standard for a tetrachloroethanol congener will produce both qualitatively and quantitatively different results [1].

1,1,2,2-Tetrachloroethanol: Head-to-Head Quantitative Differentiation Evidence


Divergent Metabolic Routing: 1,1,2,2-Tetrachloroethanol vs. 2,2,2-Trichloroethanol Progenitors

The metabolic fate of the parent compound 1,1,2,2-tetrachloroethane differs categorically from that of 1,1,1-trichloroethane. Under hepatic microsomal cytochrome P-450 incubation, 1,1,1-trichloroethane is converted to 2,2,2-trichloroethanol, whereas 1,1,2,2-tetrachloroethane is metabolized to dichloroacetate, with 1,1,2,2-tetrachloroethanol as a pathway intermediate [1]. This metabolic separation means that urinary biomarker analysis targeting trichloroethanol will not capture exposure to 1,1,2,2-tetrachloroethane or its alcohol metabolite, whereas dichloroacetate serves as the relevant biomarker [1]. No evidence supports interconversion between the trichloroethanol and tetrachloroethanol metabolite pools.

Xenobiotic metabolism Cytochrome P-450 Chloroethane toxicology

Urinary Metabolite Excretion Profile: 1,1,2,2-Tetrachloroethane vs. Trichloroethylene and 1,1,1,2-Tetrachloroethane

In a comparative rodent inhalation study (200 ppm, 8 h), 1,1,2,2-tetrachloroethane exposure produced measurable urinary total trichlorocompounds (TTC), trichloroacetic acid (TCA), and trichloroethanol (TCE), but the yields were substantially lower than those from 1,1,1,2-tetrachloroethane and trichloroethylene [1]. This quantitative difference is attributable to both the lower vapor pressure of 1,1,2,2-tetrachloroethane (reducing pulmonary uptake) and its divergent metabolic pathway that favors dichloroacetate over trichloro-compound formation [1]. The study provides a direct multi-compound comparison under identical exposure conditions.

Biomonitoring Fujiwara reaction Occupational toxicology

Isomeric Purity Requirement: 1,1,2,2-Tetrachloroethanol Distinguished from 1,2,2,2-Tetrachloroethanol (CAS 857369-67-6)

1,1,2,2-Tetrachloroethanol (CAS 1934530-59-2) and 1,2,2,2-Tetrachloroethanol (CAS 857369-67-6) share the identical molecular formula (C₂H₂Cl₄O, MW 183.8) but differ in chlorine substitution pattern at the C1 position: the former bears two geminal chlorines on the hydroxyl-bearing carbon, while the latter bears one chlorine on C1 and three chlorines on C2 [1]. These are distinct chemical entities with separate CAS registrations and potentially divergent reactivity, toxicity, and metabolic profiles. Procurement of the incorrect isomer would invalidate any study requiring the 1,1,2,2-congener specifically as a metabolite of 1,1,2,2-tetrachloroethane.

Isomer resolution Analytical reference standard Metabolite identification

1,1,2,2-Tetrachloroethanol: Evidence-Backed Application Scenarios for Scientific Procurement


Metabolite Reference Standard for 1,1,2,2-Tetrachloroethane Biomonitoring Studies

In occupational or environmental exposure studies where 1,1,2,2-tetrachloroethane is the parent toxicant, 1,1,2,2-tetrachloroethanol serves as the mechanistically relevant metabolite intermediate. As demonstrated by Ivanetich and Van Den Honert, hepatic cytochrome P-450 processes 1,1,2,2-tetrachloroethane through a pathway that includes 1,1,2,2-tetrachloroethanol en route to dichloroacetate, in contrast to the trichloroethanol pathway of 1,1,1-trichloroethane [1]. Procurement of the tetrachloroethanol standard enables accurate method development for LC-MS/MS or GC-MS quantification of this specific metabolite in biological matrices.

Forensic and Clinical Toxicology Reference Material for Chloroethane Exposure Differentiation

The Ikeda and Ohtsuji (1972) inhalation study established that 1,1,2,2-tetrachloroethane produces a urinary metabolite profile distinct from trichloroethylene or 1,1,1,2-tetrachloroethane under identical exposure conditions (200 ppm, 8 h) [1]. A certified 1,1,2,2-tetrachloroethanol reference standard enables forensic toxicology laboratories to unambiguously attribute biomarker findings to 1,1,2,2-tetrachloroethane exposure rather than to other chlorinated solvent exposures, which is critical for occupational disease adjudication and regulatory compliance monitoring.

Synthetic Intermediate for 1,1,2,2-Tetrachloroethyl-Derived Conjugates and Prodrugs

The geminal dichloro arrangement at the C1 hydroxyl-bearing carbon of 1,1,2,2-tetrachloroethanol imparts distinct electrophilic reactivity compared to the 1,2,2,2-isomer. The 1,1,2,2-tetrachloroethyl group can serve as a protecting or activating moiety in organic synthesis, leveraging the electron-withdrawing effect of four chlorine atoms to modulate the reactivity of the hydroxyl group [1]. This structural feature differentiates it from 2,2,2-trichloroethanol (three chlorines) and 1,2,2,2-tetrachloroethanol (asymmetric substitution) for applications requiring specific steric and electronic profiles.

Analytical Method Validation: Chromatographic Resolution of Tetrachloroethanol Isomers

The co-existence of two tetrachloroethanol isomers (1,1,2,2- and 1,2,2,2-) sharing identical molecular formula and nominal mass (183.8 Da) creates a co-elution and misidentification risk in GC-MS or LC-MS methods unless authentic reference standards of each isomer are used for retention time and fragmentation pattern confirmation. Procuring CAS 1934530-59-2 specifically—rather than a generic 'tetrachloroethanol' standard—is essential for method validation protocols that must demonstrate isomer-resolving capability [1][2].

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